molecular formula C9H8N2O2 B1504356 1H-pyrrolo[2,3-b]pyridin-3-yl acetate CAS No. 1181864-34-5

1H-pyrrolo[2,3-b]pyridin-3-yl acetate

Cat. No.: B1504356
CAS No.: 1181864-34-5
M. Wt: 176.17 g/mol
InChI Key: JWRXKBWJQXCMMQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-3-yl acetate (CAS 1181864-34-5) is a chemical building block based on the 7-azaindole scaffold, a structure of high significance in medicinal chemistry. This compound serves as a versatile precursor for researchers developing novel therapeutic agents. The pyrrolo[2,3-b]pyridine core is a privileged structure found in compounds with a wide range of biological activities. This scaffold is a subject of extensive research in drug discovery, particularly for its role as a potent inhibitor of specific enzymes. Studies have explored derivatives of this core for inhibiting Human Neutrophil Elastase (HNE) , a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . Furthermore, structurally similar pyrrolo[2,3-b]pyridine compounds have been rationally designed as highly potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) , presenting a prospective therapeutic strategy for neurodegenerative conditions like Alzheimer's disease . The core structure is also investigated for its antiproliferative properties against various human cancer cell lines and its ability to interact with biomolecules like DNA . Researchers value this compound for its utility in further synthetic modifications, enabling the exploration of structure-activity relationships. The acetate group at the 3-position can be used as a synthetic handle to introduce other functional groups, making it a valuable intermediate for constructing more complex molecules aimed at multiple biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)13-8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRXKBWJQXCMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676828
Record name 1H-Pyrrolo[2,3-b]pyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181864-34-5
Record name 1H-Pyrrolo[2,3-b]pyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-3-yl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of FGFR Inhibition

The fibroblast growth factor receptor (FGFR) signaling pathway is crucial in various physiological processes, including cell proliferation, differentiation, and survival. Abnormal activation of FGFRs is implicated in several cancers, making them attractive targets for therapeutic intervention. Compounds that inhibit FGFRs can potentially halt tumor growth and metastasis.

This compound has been identified as a derivative with significant inhibitory activity against FGFR1, FGFR2, and FGFR3. The compound's structure allows it to interact effectively with the receptor's active site, leading to inhibition of downstream signaling pathways involved in cancer progression.

Key Findings from Recent Studies

A study by Su et al. reported the synthesis and biological evaluation of several pyrrolo[2,3-b]pyridine derivatives, including this compound. The results showed that compound 4h (a derivative) exhibited potent inhibitory activity with IC50 values against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively. This compound also demonstrated significant anti-proliferative effects on breast cancer cells (4T1), inducing apoptosis and inhibiting cell migration and invasion .

Table: Biological Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cell Line TestedEffect on Proliferation
4h79257124T1Inhibited
Compound 11900N/AN/AN/AN/ALess effective

The mechanism by which this compound exerts its effects involves:

  • Inhibition of FGFR Signaling : By binding to the FGFRs, it prevents the activation of downstream signaling pathways that promote tumor growth.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Migration and Invasion : It significantly reduces the ability of cancer cells to migrate and invade surrounding tissues by down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2) .

Case Studies

In vitro studies have demonstrated that treatment with pyrrolo[2,3-b]pyridine derivatives leads to a marked decrease in cell viability in various cancer cell lines. For instance:

  • Breast Cancer : Compound 4h was tested on the 4T1 breast cancer cell line, resulting in reduced proliferation and increased apoptosis rates.
  • Lung Cancer : Other derivatives have shown promise in inhibiting lung cancer cell lines through similar mechanisms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1H-pyrrolo[2,3-b]pyridin-3-yl acetate derivatives have shown promise as inhibitors of the Fibroblast Growth Factor Receptor (FGFR). Abnormal FGFR signaling is implicated in several cancers. Research indicates that these compounds can inhibit FGFR activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, one study reported that a derivative exhibited IC50 values of 7 nM against FGFR1 and showed significant anti-tumor activity in vitro against breast cancer cell lines .

Antiviral Properties
The compound has also been explored for its antiviral potential. A study focused on the optimization of pyrrolo[2,3-b]pyridine derivatives for targeting adaptor associated kinase 1 (AAK1), a key regulator in the intracellular trafficking of RNA viruses such as dengue and Ebola. The optimized compounds demonstrated high affinity for AAK1 and significant antiviral activity, indicating that this compound could be a lead compound for developing broad-spectrum antiviral agents .

Biological Research

Biological Targets
The structural features of this compound allow it to interact with various biological targets. Studies suggest that modifications to the pyrrolopyridine structure can enhance binding affinities towards specific proteins or enzymes involved in disease processes. This characteristic makes it a valuable scaffold for the development of new therapeutic agents targeting multiple pathways in disease mechanisms.

Mechanism of Action
The mechanism of action primarily involves the inhibition of key signaling pathways associated with cell growth and proliferation. For example, the inhibition of FGFR signaling leads to decreased tumor growth and metastasis in various cancer models. Additionally, the interaction with AAK1 suggests a potential pathway for inhibiting viral replication by disrupting the cellular machinery required for viral entry and propagation .

Industrial Applications

Synthesis of Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecular structures. Its utility in synthesizing various derivatives makes it an important compound in pharmaceutical chemistry and materials science. The ability to modify its structure allows chemists to design compounds with tailored properties for specific applications.

Case Studies

Study Focus Findings
Study on FGFR InhibitionCancer TherapyIdentified derivatives with potent FGFR inhibitory activity (IC50 values <10 nM) that induce apoptosis in breast cancer cells .
Optimization for Antiviral ActivityViral InfectionsDeveloped compounds targeting AAK1, demonstrating efficacy against dengue and Ebola viruses in vitro .
Synthesis MethodologyOrganic ChemistryEstablished efficient synthetic routes for producing pyrrolo[2,3-b]pyridine derivatives with high yields (65-85%) through various chemical reactions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
This compound (1181864-34-5) C₉H₈N₂O₂ 176.175 Acetate ester Lipophilic intermediate; used in drug synthesis
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid (1912-42-1) C₉H₈N₂O₂ 176.17 Carboxylic acid Acidic derivative; potential for salt formation or conjugation
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (169030-84-6) C₉H₈N₂O₂ 176.17 Methyl ester Enhanced stability compared to acetate ester; used in peptide coupling
2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (478677-93-9) C₉H₆N₂O₃ 190.16 α-Keto acid Reactive ketone group; participates in nucleophilic additions
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (N/A) C₉H₇BrN₂O 239.07 Brominated ketone High-yield (92%) synthetic intermediate; used in cross-coupling reactions
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol (N/A) C₇H₈N₂O 136.15 Primary alcohol Versatile building block for derivatization; research applications in CNS drug development

Preparation Methods

Direct Acetylation of 1H-pyrrolo[2,3-b]pyridin-3-ol or 3-hydroxy Derivatives

One straightforward method involves acetylation of the hydroxyl group at the 3-position of the pyrrolo[2,3-b]pyridine ring. This can be achieved by reacting the 3-hydroxy derivative with acetic anhydride or acetyl chloride under mild conditions.

  • Reaction conditions: Acetic anhydride, catalytic base or acid, reflux or room temperature.
  • Outcome: Formation of the acetate ester at position 3.

This method is efficient when the 3-hydroxy precursor is readily available.

Synthesis via Reaction of 7-Azaindole with Acetic Anhydride

A related fused heterocycle, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), can be reacted with acetic anhydride to yield acetylated derivatives. For example, in the synthesis of related compounds, refluxing 7-azaindole in acetic anhydride for 30 minutes leads to acetylation at nitrogen or carbon sites.

  • Example: Reaction of 7-azaindole with acetic anhydride under reflux, followed by crystallization, yields acetylated products with moderate yields (~35%).

While this example is for a related compound, it illustrates the feasibility of acetylation in acetic anhydride solvent systems.

Multi-Step Synthesis via Intermediate Pyrrolo[2,3-b]pyridine Derivatives

Patented processes describe the preparation of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, including acetic acid and acetate analogs, through multi-step sequences involving:

  • Formation of the pyrrolo[2,3-b]pyridine ring by cyclization reactions.
  • Introduction of substituents via halogenation, lithiation, or metal-catalyzed coupling.
  • Esterification or acylation steps to install the acetate group.

For instance, WO2006063167A1 and EP3356329B1 describe methods for synthesizing substituted pyrrolo[2,3-b]pyridine intermediates, which can be further functionalized to yield acetate derivatives.

Sigmatropic Rearrangement-Based Synthesis

A novel approach involves the use of sigmatropic rearrangements to improve yield and selectivity in the synthesis of pyrrolo[2,3-b]pyridine acetic acid derivatives, which can be converted to acetates.

  • This method reduces the number of synthetic steps.
  • Enhances selectivity towards the desired regioisomer.
  • Improves overall yield of the target compound.

Extraction and Purification

Following synthesis, the organic layer containing the product is typically extracted using ethyl acetate, dried over sodium sulfate, filtered, and concentrated under reduced pressure to isolate the acetate compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct acetylation 3-Hydroxy-1H-pyrrolo[2,3-b]pyridine Acetic anhydride, reflux or RT Moderate Simple, requires 3-hydroxy precursor
Reaction of 7-azaindole with acetic anhydride 7-Azaindole Acetic anhydride, reflux (30 min) ~35 Moderate yield, crystallization purification
Multi-step synthesis via intermediates Pyrrolo[2,3-b]pyridine derivatives Cyclization, halogenation, coupling, esterification Variable More complex, allows diverse substitution patterns
Sigmatropic rearrangement-based synthesis Specific intermediates Rearrangement conditions, acylation Higher Improved yield and selectivity

Research Findings and Notes

  • The acetylation of pyrrolo[2,3-b]pyridine derivatives is generally performed under mild to moderate heating conditions to avoid decomposition.
  • The presence of electron-withdrawing or donating groups on the pyridine ring can influence the regioselectivity and yield of acetylation.
  • Sigmatropic rearrangement methods represent a significant advancement in the synthesis of substituted pyrrolo[2,3-b]pyridine acetic acid derivatives, potentially applicable to acetate preparation.
  • Extraction and purification steps are critical to obtaining high-purity acetate products, with ethyl acetate and sodium sulfate commonly used for organic phase workup.

Q & A

Basic: What are the common synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridin-3-yl acetate and its derivatives?

Methodological Answer:
Synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. For example:

  • Sonogashira coupling : Used to introduce alkynyl groups to the pyrrolopyridine core, as seen in the synthesis of 3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine derivatives .
  • Acetylation : The acetate group can be introduced via esterification or nucleophilic substitution. For instance, methyl esters (e.g., methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate) are synthesized using acetic acid derivatives under reflux conditions .
  • Microwave-assisted synthesis : Reduces reaction time, as demonstrated in the synthesis of ethyl 3-methyl-4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrrole-2-carboxylate, where microwave heating achieved 100% conversion in 1 hour .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-pyrrolo[2,3-b]pyridin-3-yl acetate
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1H-pyrrolo[2,3-b]pyridin-3-yl acetate

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